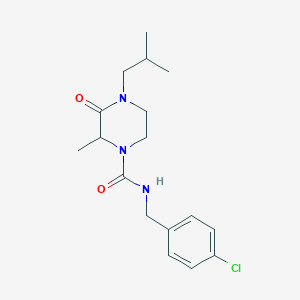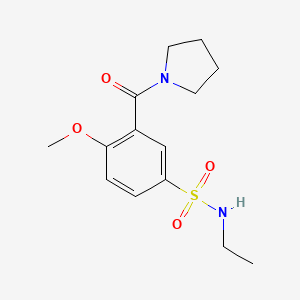![molecular formula C17H22N4O B5289703 1-(2,3-dimethylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5289703.png)
1-(2,3-dimethylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPP, and it is a piperazine derivative that has a pyrazolylcarbonyl group attached to it. DMPP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of DMPP is not fully understood, but it is believed to involve its interaction with various receptors and ion channels. DMPP has been shown to bind to the dopamine D3 receptor with high affinity, and it has been suggested that its antinociceptive effects may be mediated through this receptor. DMPP has also been shown to modulate the activity of the Kv1.3 channel and the TRPV1 channel, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
DMPP has been shown to have antinociceptive and anti-inflammatory effects in animal models. DMPP has also been shown to decrease the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), and to increase the release of anti-inflammatory cytokines, including interleukin-10 (IL-10). DMPP has been shown to decrease the activity of the Kv1.3 channel, which is involved in the regulation of T cell activation and proliferation. DMPP has also been shown to modulate the activity of the TRPV1 channel, which is involved in the regulation of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages for lab experiments, including its high potency and selectivity for various receptors and ion channels, its ability to cross the blood-brain barrier, and its low toxicity. However, DMPP also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
Future research on DMPP could focus on its potential applications in the treatment of chronic pain and inflammation, as well as its potential as a modulator of ion channels involved in the regulation of T cell activation and proliferation. Further studies could also investigate the structure-activity relationships of DMPP and the development of more potent and selective analogs. Additionally, future research could explore the potential of DMPP as a tool for studying the function of various receptors and ion channels in the nervous system.
Méthodes De Synthèse
DMPP has been synthesized using various methods, including the reaction of 1-(2,3-dimethylphenyl)piperazine with 1-methyl-1H-pyrazole-5-carbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA). DMPP has also been synthesized using other methods, including the reaction of 1-(2,3-dimethylphenyl)piperazine with 1-methyl-1H-pyrazole-5-carboxylic acid hydrazide in the presence of a coupling reagent such as DCC and a base such as DIPEA.
Applications De Recherche Scientifique
DMPP has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. DMPP has been studied as a potential ligand for various receptors, including the dopamine D3 receptor, the sigma-1 receptor, and the melanocortin 4 receptor. DMPP has also been studied as a potential modulator of ion channels, including the voltage-gated potassium channel Kv1.3 and the transient receptor potential vanilloid 1 (TRPV1) channel. DMPP has been shown to have antinociceptive and anti-inflammatory effects in animal models, and it has been suggested as a potential candidate for the treatment of chronic pain and inflammation.
Propriétés
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-5-4-6-15(14(13)2)20-9-11-21(12-10-20)17(22)16-7-8-18-19(16)3/h4-8H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRRUOUBIAWSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724594 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-morpholinyl)-N-[2-(6-oxo-3-phenyl-5,6-dihydro-1(4H)-pyridazinyl)ethyl]acetamide hydrochloride](/img/structure/B5289624.png)

![4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5289641.png)
![4-benzyl-5-[1-(3-methoxypropanoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5289646.png)
![3-methyl-7-(2-methyl-2-phenoxypropanoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5289649.png)

![N-(4-{[2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-azepanyl]methyl}phenyl)acetamide](/img/structure/B5289656.png)
![ethyl 4-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-1-piperazinecarboxylate](/img/structure/B5289664.png)

![4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl acetate](/img/structure/B5289673.png)
![ethyl 4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoate](/img/structure/B5289677.png)

![N-methyl-2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethanamine dihydrochloride](/img/structure/B5289688.png)
![2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinic acid](/img/structure/B5289696.png)
